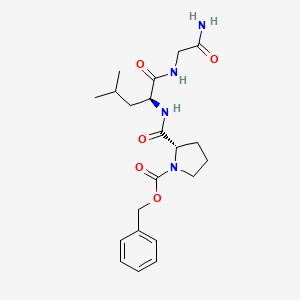

Z-Pro-leu-gly-NH2

描述

Z-Pro-leu-gly-NH2, also known as benzyl (2S)-2-{[(1S)-1-{[(2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl]amino]carbonyl}-1-pyrrolidinecarboxylate, is a synthetic peptide compound. It is composed of three amino acids: proline, leucine, and glycine, with an amide group at the C-terminus. This compound is often used in biochemical research due to its structural properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-leu-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

化学反应分析

Types of Reactions

Z-Pro-leu-gly-NH2 can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

Oxidation: The compound can be oxidized, particularly at the proline residue, under specific conditions.

Substitution: Functional groups on the peptide can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation can produce various oxidized derivatives of the peptide .

科学研究应用

Chemistry

Z-Pro-Leu-Gly-NH2 serves as a model compound in studies of peptide synthesis and bond formation. It aids in understanding the mechanisms of peptide bond cleavage by enzymes such as prolyl endopeptidase, which specifically targets peptide bonds adjacent to proline residues.

Biology

Research indicates that this compound exhibits significant biological activity, especially within the central nervous system. Notably, it has been shown to:

- Modulate neurotransmission : Its interactions with dopamine receptors suggest potential neuroprotective properties, as it can attenuate amnesia induced by puromycin in animal models .

- Act as a peptidomimetic ligand : This compound mimics natural ligands, enhancing stability and specificity in receptor interactions .

Medicine

This compound has potential therapeutic applications due to its biological activity:

- Dopamine receptor modulation : Studies have demonstrated that structural analogs of this peptide can serve as allosteric modulators of dopamine receptors, influencing therapeutic strategies for neurological disorders .

- Peptide-based drug development : Its unique structure makes it a candidate for developing drugs targeting specific physiological pathways.

Industry

In industrial applications, this compound is utilized as an intermediate in synthesizing larger peptides or proteins with specific sequences relevant for therapeutic use. It also plays a role in developing peptide-based drugs aimed at various diseases.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with similar peptides reveals its distinct features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Pro-Leu-Gly-NH2 | Proline-Leucine-Glycine | Natural peptide with neuroactive properties |

| Z-Gly-Pro-Leu-Gly-Pro | Z-Glycine-Proline-Leucine-Pro | Additional glycine; used in collagen studies |

| Acetyl-Pro-Leu-Gly-NH2 | Acetylated Proline-Leucine-Glycine | Modified for increased stability |

| Z-Pro-Leu-Gly-OEt | Z-Proline-Leucine-Glycine-Ethyl | Ethyl ester derivative; used in synthetic pathways |

This compound stands out due to its protective group and terminal amide functionality, enhancing its stability compared to other compounds.

Neuropharmacological Studies

A study explored the effects of this compound on morphine tolerance in mice. Results indicated that administration of this peptide could prevent tolerance development, suggesting its potential role in pain management therapies .

Peptidomimetic Development

Research into peptidomimetics derived from this compound demonstrated that minor structural modifications could significantly alter biological activity. These findings underscore the importance of conformational flexibility in designing effective therapeutic agents targeting dopamine receptors .

作用机制

Z-Pro-leu-gly-NH2 exerts its effects through several mechanisms:

Neurotransmission Modulation: It acts as an allosteric modulator of dopamine receptors, influencing dopaminergic neurotransmission.

Melanocyte-Inhibiting Factor: It inhibits the release of melanocyte-stimulating hormone, affecting pigmentation and other physiological processes.

Receptor Binding: The compound binds to specific receptors, such as the dopamine D2 receptor, modulating their activity

相似化合物的比较

Similar Compounds

Pro-leu-gly-NH2: A closely related peptide with similar biological activities.

Tyr-MIF-1: Another peptide with modulatory effects on neurotransmission.

Endomorphin-1 and -2: Peptides with opioid receptor activity and similar structural features

Uniqueness

Z-Pro-leu-gly-NH2 is unique due to its specific sequence and structural properties, which confer distinct biological activities. Its ability to modulate dopamine receptors and inhibit melanocyte-stimulating hormone release sets it apart from other peptides .

生物活性

Z-Pro-leu-gly-NH2, also known as Melanocyte-stimulating hormone release inhibiting factor-1 (MIF-1), is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and applications in scientific research.

This compound primarily interacts with neurokinin-1 receptors (NK1R) and dopamine receptors, influencing various signaling pathways. This interaction is crucial in modulating neurotransmission and could play a role in neuroprotective effects. The compound has been shown to attenuate amnesia induced by puromycin in mice, indicating potential neuroprotective properties.

Target Receptors

- NK1R : Involved in pain transmission and inflammation.

- Dopamine Receptors : Modulate mood, cognition, and motor control.

Pharmacokinetics

The compound exhibits remarkable stability in human blood, which enhances its potential as a therapeutic agent. Its pharmacokinetic profile suggests a favorable absorption and distribution, making it a candidate for further development in clinical applications.

This compound serves as a substrate for post-proline cleaving enzymes, such as prolyl endopeptidase. These enzymes hydrolyze peptide bonds at the carboxyl side of proline residues, leading to the release of glycine moieties. This property is significant for studying enzyme specificity and activity related to various physiological processes.

Key Reactions

- Hydrolysis : Yields individual amino acids.

- Oxidation : Produces oxidized derivatives of the peptide.

Research Applications

This compound has wide-ranging applications across different scientific domains:

| Field | Application |

|---|---|

| Chemistry | Model compound for peptide synthesis studies. |

| Biology | Investigated for its role in neurotransmission modulation. |

| Medicine | Explored for therapeutic effects related to neuropharmacology and cancer. |

| Industry | Used in developing peptide-based drugs and as an intermediate in chemical synthesis. |

Case Studies

- Neuropharmacological Studies : Research indicates that this compound functions as a peptidomimetic ligand that modulates dopamine receptors. This modulation is relevant for understanding its potential therapeutic effects on disorders related to dopamine dysregulation .

- Cancer Research : The interaction of this compound with NK1R is implicated in cancer signaling pathways. Studies suggest that targeting this interaction could provide new avenues for cancer treatment.

- Peptide Design : The compound is utilized as a building block for synthesizing larger peptides or proteins containing the proline-leucine-glycine sequence, which may be critical for studying protein function and interactions.

常见问题

Basic Research Questions

Q. What are the primary structural characteristics of Z-Pro-Leu-Gly-NH₂, and how are they determined experimentally?

- Methodological Answer : The tripeptide’s structure is characterized using nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography. For example, classical potential function calculations identified a 10-membered hydrogen-bonded β-turn conformation as the most stable structure, with backbone rigidity primarily influenced by the leucine residue (RMSD values < 0.5 Å) . Researchers should ensure solvent conditions (e.g., aqueous vs. non-polar) are standardized during analysis to minimize environmental variability.

Q. What standard protocols ensure reproducible synthesis of Z-Pro-Leu-Gly-NH₂?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protecting groups. Critical steps include:

- Protection strategy : Use benzyloxycarbonyl (Z) for the N-terminal proline.

- Purification : Reverse-phase HPLC with acetonitrile/water gradients.

- Characterization : Confirm identity via mass spectrometry (MS) and purity via analytical HPLC (>95%). Detailed protocols must align with NIH guidelines for experimental reporting, including reagent sources, reaction temperatures, and purification thresholds .

Advanced Research Questions

Q. How can contradictions in conformational data for Z-Pro-Leu-Gly-NH₂ across solvent systems be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. To resolve these:

- Comparative Analysis : Replicate experiments in controlled solvent systems (e.g., DMSO, water, methanol) while maintaining consistent peptide concentrations.

- Cross-Validation : Combine NMR (to detect hydrogen bonding patterns) with molecular dynamics (MD) simulations to model solvent interactions. Evidence suggests the β-turn stability is less dependent on the glycinamide hydrogen bond than previously assumed, emphasizing the leucine residue’s conformational rigidity .

- Statistical Reporting : Use PCA (principal component analysis) to quantify conformational clusters and report confidence intervals for dihedral angles .

Q. What computational approaches validate the dynamic behavior of Z-Pro-Leu-Gly-NH₂ in different environments?

- Methodological Answer : MD simulations with explicit solvent models (e.g., TIP3P water) and force fields (e.g., AMBER or CHARMM) are critical. Key steps include:

- Parameterization : Calibrate force fields using experimental data (e.g., NMR NOEs) for backbone torsional angles.

- Sampling : Run simulations ≥100 ns to capture rare conformational transitions.

- Validation : Compare simulated free energy landscapes with CD thermal denaturation profiles. Studies show the β-turn’s stability is inherent to the leucine backbone, not solvent interactions, suggesting computational models should prioritize residue-specific rigidity .

Q. How should researchers design experiments to investigate Z-Pro-Leu-Gly-NH₂’s role in biological signaling pathways?

- Methodological Answer :

- Hypothesis-Driven Design : Start with in silico docking studies to predict receptor binding (e.g., melanocortin receptors) using AutoDock Vina.

- In Vitro Validation : Use FRET-based assays to measure peptide-receptor interaction kinetics (e.g., Kd values).

- Controls : Include scrambled-sequence peptides and receptor knockout models to isolate specificity.

- Data Integration : Corrogate structural data (e.g., β-turn stability) with functional assays to establish structure-activity relationships (SARs). Ensure compliance with preclinical reporting standards for statistical power and replication .

Q. Data Presentation Guidelines

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXEKXBUUHYHX-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。